N-((6-Chloropyridin-3-yl)methyl)ethanamine

Neonicotinoid Insecticide Metabolite Identification Structural Analog

This is the essential N-ethyl intermediate for Nitenpyram synthesis. Substitute alkylamines yield inactive analogs. Use as a high-purity technical-grade building block (≥98%) for agrochemical manufacturing. Also supplied as a cGMP-compliant reference standard (Nitenpyram Impurity 3) with a comprehensive CoA for analytical development and QC.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 120739-77-7
Cat. No. B048786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-Chloropyridin-3-yl)methyl)ethanamine
CAS120739-77-7
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCCNCC1=CN=C(C=C1)Cl
InChIInChI=1S/C8H11ClN2/c1-2-10-5-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3
InChIKeyVLDUMLMCDDLHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy N-((6-Chloropyridin-3-yl)methyl)ethanamine CAS 120739-77-7 | Product & Supplier Info


N-((6-Chloropyridin-3-yl)methyl)ethanamine (CAS 120739-77-7) is a pyridine derivative with the molecular formula C8H11ClN2, characterized by a chlorine atom at the 6-position and an N-ethyl substituent on the methylamine bridge [1]. It is a key building block in the synthesis of agrochemicals and pharmaceuticals, most notably as a critical intermediate for the neonicotinoid insecticide Nitenpyram [2]. It also serves as a significant impurity and a degradation metabolite of Nitenpyram .

Why General-Purpose Amines Cannot Replace N-((6-Chloropyridin-3-yl)methyl)ethanamine in Nitenpyram Synthesis


Attempting to substitute N-((6-Chloropyridin-3-yl)methyl)ethanamine with other similar (6-chloropyridin-3-yl)methylamine derivatives, such as N-((6-chloropyridin-3-yl)methyl)methylamine or N,N-bis((6-chloropyridin-3-yl)methyl)ethanamine, is not feasible for the intended application as a Nitenpyram intermediate. The specific N-ethyl group on the secondary amine is a precise structural requirement dictated by the molecular design of Nitenpyram, where it is part of the pharmacophore interacting with insect nicotinic acetylcholine receptors (nAChRs) [1]. Using the wrong alkylamine would lead to the synthesis of a different analog, not Nitenpyram, potentially resulting in a compound with no insecticidal activity or an uncharacterized impurity with unknown safety and efficacy profiles .

N-((6-Chloropyridin-3-yl)methyl)ethanamine CAS 120739-77-7: Comparative Evidence for Differentiated Selection


Target-Specific N-ethyl Chain is the Structural Differentiator from the Acetamiprid Metabolite

N-((6-Chloropyridin-3-yl)methyl)ethanamine's primary structural analog, the N-methyl derivative (CAS 120739-62-0), is a known metabolite of the insecticide Acetamiprid [1]. The target compound differs by a single methylene unit in the N-alkyl substituent (ethyl vs. methyl). This small difference creates a crucial divergence in their application: the N-ethyl compound is a key synthetic intermediate and impurity for Nitenpyram , while the N-methyl analog is a major environmental metabolite and degradation product of Acetamiprid [1]. This establishes a clear, role-based differentiation for procurement.

Neonicotinoid Insecticide Metabolite Identification Structural Analog

Differentiation from Over-Alkylated Impurity in Nitenpyram Synthesis

In the synthesis and degradation of Nitenpyram, a common process-related impurity is N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine, which results from over-alkylation . This impurity has a molecular weight of 296.20 g/mol and contains two chloropyridine rings, compared to the target compound's single ring and molecular weight of 170.64 g/mol. The target compound, N-((6-Chloropyridin-3-yl)methyl)ethanamine, is the correct mono-alkylated intermediate required for the final Nitenpyram molecule .

Process Impurity Veterinary Insecticide Regulatory Compliance

Quantified Impurity Standard for Nitenpyram Analysis

Vendors supplying N-((6-Chloropyridin-3-yl)methyl)ethanamine as 'Nitenpyram Impurity 3' provide it as a characterized reference standard, typically with a purity of 95% or higher, and with detailed characterization data compliant with regulatory guidelines [1]. This is a quantifiable, certified purity level intended for use as an analytical standard, which differentiates it from technical-grade intermediates that may have lower or less rigorously documented purity [2].

Reference Standard Analytical Chemistry Quality Control

Primary Application Scenarios for Procuring N-((6-Chloropyridin-3-yl)methyl)ethanamine


Synthesis of the Veterinary Insecticide Nitenpyram

This is the primary industrial application. N-((6-Chloropyridin-3-yl)methyl)ethanamine serves as a key building block in the multi-step synthesis of Nitenpyram [1]. A procurement specification focused on a high-purity, technical-grade product (e.g., ≥98% assay) would be suitable for this scenario to ensure efficient conversion and high yield of the final active pharmaceutical ingredient (API) .

Analytical Reference Standard for Nitenpyram Impurity Profiling

For QC and analytical laboratories, this compound is required as a reference standard to identify and quantify Nitenpyram Impurity 3 in drug substance and finished product testing [1]. This application requires a product that is supplied with a comprehensive Certificate of Analysis (CoA) detailing its identity, purity (e.g., ≥95.0%), and characterization data, ensuring its suitability for method development and validation under cGMP guidelines [2].

Research on Neonicotinoid Environmental Fate and Metabolism

While the N-methyl analog is the primary metabolite for Acetamiprid, N-((6-Chloropyridin-3-yl)methyl)ethanamine is a terminal metabolite formed during the microbial degradation of Nitenpyram [1]. Researchers investigating the environmental fate, persistence, and bioremediation pathways of Nitenpyram require this compound as an authentic standard to track its breakdown products in soil and water systems . This is a distinct use case from the analogous research performed on Acetamiprid metabolites.

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